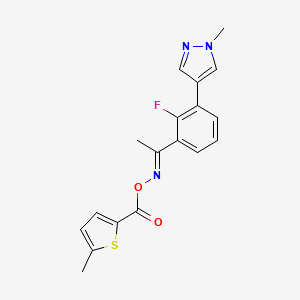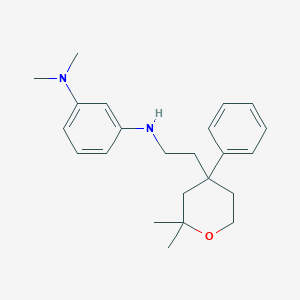
Uridine 5'-diphosphate-15N2 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-diphosphate-15N2 (dilithium) is a compound where uridine 5’-diphosphate is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. Uridine 5’-diphosphate itself is a P2Y6 receptor agonist with an EC50 of 0.013 μM for the human P2Y6 receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into uridine 5’-diphosphate. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed. the general approach involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers .
Industrial Production Methods
Industrial production methods for uridine 5’-diphosphate-15N2 (dilithium) are not explicitly detailed in the available literature. The compound is typically produced in specialized laboratories equipped to handle stable isotope labeling and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-diphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate derivatives with additional oxygen atoms, while reduction may yield derivatives with additional hydrogen atoms .
Aplicaciones Científicas De Investigación
Uridine 5’-diphosphate-15N2 (dilithium) has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Studied for its role as a P2Y6 receptor agonist, which is involved in various cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications due to its interaction with P2Y6 receptors.
Industry: Utilized in the development of stable isotope-labeled compounds for various research and development purposes
Mecanismo De Acción
Uridine 5’-diphosphate-15N2 (dilithium) exerts its effects by acting as a P2Y6 receptor agonist. The P2Y6 receptor is a G protein-coupled receptor involved in various cellular signaling pathways. When uridine 5’-diphosphate binds to the P2Y6 receptor, it activates the receptor, leading to downstream signaling events that can affect cellular functions such as inflammation, immune response, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-13C9 (dilithium): Labeled with carbon-13 isotopes.
Uridine 5’-diphosphate-13C9,15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine 5’-diphosphate-15N2 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and tracking of the compound in various biological and chemical processes .
Propiedades
Fórmula molecular |
C9H12Li2N2O12P2 |
|---|---|
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
Clave InChI |
JUXAWRZUJHDAOE-BXRRZPCLSA-L |
SMILES isomérico |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
SMILES canónico |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)




![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)




![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)

